molecular formula C13H27NO2S B13164781 tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate

tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate

Cat. No.: B13164781
M. Wt: 261.43 g/mol
InChI Key: AWWBGUVKQYKQFX-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate is a carbamate-protected amino compound with the CAS Number 2059966-78-6 and a molecular weight of 261.42 g/mol . Its molecular formula is C13H27NO2S . This compound is a valuable synthetic intermediate in organic and medicinal chemistry research. The structure features a tert-butoxycarbonyl (Boc) protecting group, a six-carbon aliphatic spacer, and a terminal ethylsulfanyl moiety, making it a versatile building block for further chemical modifications. Researchers can utilize this molecule in the synthesis of more complex target compounds, such as unsymmetrical diureas or molecules containing both urea and thiourea groups, which are frameworks of interest in developing potent enzyme inhibitors . The Boc group can be readily removed under mild acidic conditions, revealing a primary amine for subsequent coupling reactions. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H27NO2S

Molecular Weight

261.43 g/mol

IUPAC Name

tert-butyl N-(6-ethylsulfanylhexyl)carbamate

InChI

InChI=1S/C13H27NO2S/c1-5-17-11-9-7-6-8-10-14-12(15)16-13(2,3)4/h5-11H2,1-4H3,(H,14,15)

InChI Key

AWWBGUVKQYKQFX-UHFFFAOYSA-N

Canonical SMILES

CCSCCCCCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 6-(Ethylsulfanyl)hexan-1-amine

Method 1: Nucleophilic Substitution on Hexyl Halides

  • Starting Material: 6-bromohexan-1-ol or 6-chlorohexan-1-ol
  • Reagents: Ethylthiol (ethanethiol), base such as potassium carbonate or sodium hydride
  • Reaction Conditions: Reflux in a polar aprotic solvent like acetone or dimethylformamide (DMF)

Procedure:

  • Convert 6-bromohexan-1-ol to the corresponding mesylate or tosylate to improve leaving group ability.
  • React with ethanethiol in the presence of potassium carbonate at elevated temperature (~60–80°C).
  • Purify the resulting 6-(ethylthio)hexan-1-ol via distillation or chromatography.

Oxidation to Amine:

  • Convert the alcohol to the amine via a two-step process:
    • Step 1: Convert alcohol to a primary amine through a Gabriel synthesis or reductive amination.
    • Step 2: Alternatively, perform direct substitution of the terminal halide with ammonia or amines under pressure.

Method 2: Reductive Amination

  • React 6-(ethylsulfanyl)hexanal with ammonia or primary amines in the presence of a reducing agent like sodium cyanoborohydride.

Formation of the Carbamate

Once the amine precursor is prepared, carbamate formation is achieved through reaction with tert-butyl chloroformate:

  • Reagents: tert-Butyl chloroformate (Boc-Cl), base such as triethylamine or pyridine
  • Conditions: Anhydrous conditions in an inert solvent like dichloromethane (DCM) at 0°C to room temperature

Procedure:

  • Dissolve the amine in DCM.
  • Add triethylamine to neutralize the generated HCl.
  • Slowly add tert-butyl chloroformate dropwise while maintaining the temperature.
  • Stir the mixture for several hours at room temperature.
  • Extract and purify the carbamate via column chromatography.

Final Purification and Characterization

  • Use silica gel chromatography with suitable eluents (e.g., ethyl acetate/hexanes).
  • Confirm structure via NMR, IR, and mass spectrometry.

Data Tables Summarizing Reaction Conditions

Step Reaction Reagents Solvent Temperature Time Yield (%) Notes
1 Synthesis of 6-(ethylsulfanyl)hexan-1-amine Ethanethiol, K2CO3 Acetone/DMF Reflux (~60–80°C) 12–24 h 70–85 Tosylate formation improves nucleophilic substitution
2 Conversion to primary amine Reductive amination / Gabriel synthesis - Room temp to 60°C 24–48 h 60–75 Reductive amination offers high selectivity
3 Carbamate formation tert-Butyl chloroformate, triethylamine DCM 0°C to RT 4–12 h 80–90 Maintains high purity and yield

Research Findings and Optimization Strategies

  • Reaction Efficiency: Use of microwave-assisted synthesis has shown to reduce reaction times and improve yields in carbamate formation.
  • Selectivity: Protecting groups on the amino precursor can prevent side reactions during carbamate formation.
  • Green Chemistry: Employing solvent-free or aqueous conditions during certain steps enhances sustainability.
  • Purification: High-performance liquid chromatography (HPLC) can be employed for purification of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ethylsulfanyl group may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Carbamate Derivatives

Compound Name CAS No. Molecular Formula MW Substituent Key Properties References
This compound Not available C₁₃H₂₆N₂O₂S 286.4* Ethylsulfanyl Inferred: Moderate lipophilicity, potential thioether-mediated stability N/A
tert-Butyl N-[6-(methylamino)hexyl]carbamate 1013915-06-4 C₁₂H₂₆N₂O₂ 230.4 Methylamino Hazardous (H315, H318, H335); light-sensitive; stored at room temperature
tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate 2059933-97-8 C₁₄H₂₇NO₂S 273.4 Propenylsulfanyl Unsaturated thioether; potential reactivity in click chemistry
tert-Butyl N-(6-hydroxyhexyl)carbamate 75937-12-1 C₁₁H₂₃NO₃ 217.3 Hydroxyl Polar; soluble in polar solvents; used in hydrophilic conjugates
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate 239074-29-4 C₁₂H₂₃NO₃ 229.3 Cyclohexyl-hydroxymethyl LogP 2.31; bioavailability score 0.55; moderate GI absorption
tert-Butyl N-(6-bromohexyl)carbamate 142356-33-0 C₁₁H₂₂BrNO₂ 280.2 Bromo Electrophilic intermediate for nucleophilic substitutions; high reactivity
tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate 2059971-35-4 C₁₇H₂₄N₂O₅ 336.4 2-Nitrophenyl-6-oxo Electron-withdrawing nitro group; potential use in photolabile protecting groups

Structural and Functional Insights

  • Ethylsulfanyl vs. Hydroxyl (Polarity) : The ethylsulfanyl group in the target compound confers lower polarity compared to the hydroxyl analog (MW 217.3, ). This difference impacts solubility, with the hydroxyl derivative being more water-soluble, while the thioether may favor lipid membranes or organic phases .
  • Ethylsulfanyl vs. Bromo (Reactivity) : Bromo-substituted carbamates () are highly reactive in SN2 reactions, whereas the ethylsulfanyl group is less electrophilic but may participate in oxidation reactions to form sulfoxides or sulfones .
  • Ethylsulfanyl vs.

Biological Activity

tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate is a member of the carbamate class of compounds, characterized by its unique structure that includes a tert-butyl group, an ethylsulfanyl moiety, and a hexyl chain. This combination of functional groups is believed to influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C13H27N1O2S1C_{13}H_{27}N_{1}O_{2}S_{1}, with a molecular weight of approximately 273.44 g/mol. The presence of the ethylsulfanyl group enhances the lipophilicity of the compound, which may improve its interaction with biological membranes and bioavailability.

PropertyValue
Molecular FormulaC₁₃H₂₇N₂O₂S
Molecular Weight273.44 g/mol
Functional GroupsCarbamate, Sulfanyl

Biological Activity

Compounds containing sulfanyl groups, such as this compound, have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The biological activity can be attributed to the structural features that allow these compounds to interact with biological targets.

Antimicrobial Activity

Research indicates that sulfanyl-containing compounds often display notable antibacterial and antifungal activities. The ethylsulfanyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against pathogens. For example, studies on similar compounds have shown significant inhibition of bacterial growth at certain concentrations.

Anti-inflammatory Properties

In vitro studies suggest that carbamate derivatives can modulate inflammatory pathways. For instance, compounds structurally similar to this compound have demonstrated promising anti-inflammatory effects in various models, potentially through inhibition of cyclooxygenase (COX) enzymes.

Case Studies and Research Findings

Several studies have explored the biological activity of carbamate derivatives and their potential therapeutic applications:

  • Anti-inflammatory Activity : A study comparing various carbamate analogues found that certain derivatives exhibited up to 54% inhibition in carrageenan-induced paw edema models, suggesting significant anti-inflammatory properties (source: ).
  • Antimicrobial Efficacy : In a comparative analysis of sulfanyl compounds, those with longer alkyl chains showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria (source: ).
  • Mechanistic Insights : In silico docking studies have been employed to predict the binding affinities of these compounds to target enzymes involved in inflammation and microbial resistance mechanisms (source: ).

The synthesis of this compound typically involves reacting hexyl amine with tert-butyl chloroformate in the presence of a base. This method allows for precise control over the introduction of functional groups.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their function.
  • Membrane Interaction : The lipophilic nature due to the ethylsulfanyl group may facilitate interaction with cellular membranes, affecting permeability and transport processes.

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